
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione typically involves the bromination of indene derivatives. One common method is the bromination of 2-(phenylmethyl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the indene core can engage in π-π interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis.
2-Bromo-2-nitropropane-1,3-diol: An antimicrobial agent with a different functional group arrangement.
2-Bromo-2-methylpropionic acid: Used in polymer chemistry and as a reagent in organic synthesis.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the presence of both bromine and phenyl groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
122631-62-3 |
|---|---|
Fórmula molecular |
C16H10Br2O2 |
Peso molecular |
394.06 g/mol |
Nombre IUPAC |
2-bromo-2-[bromo(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C16H10Br2O2/c17-13(10-6-2-1-3-7-10)16(18)14(19)11-8-4-5-9-12(11)15(16)20/h1-9,13H |
Clave InChI |
FHJMGLKGPTXNQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
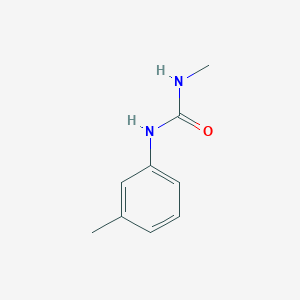


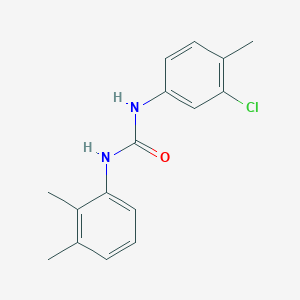

![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
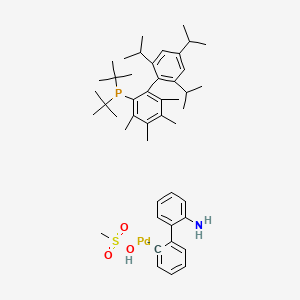
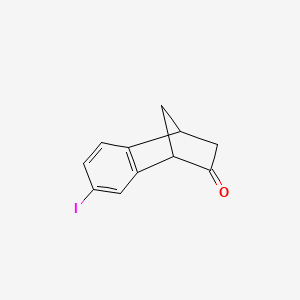
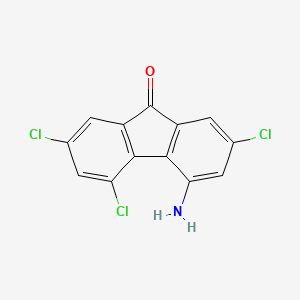
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
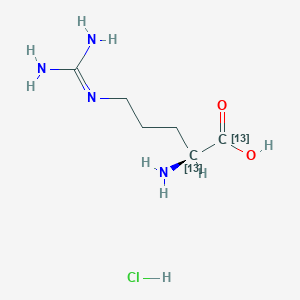
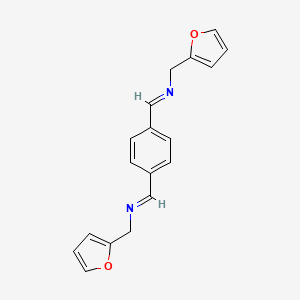
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
